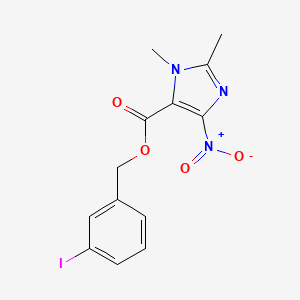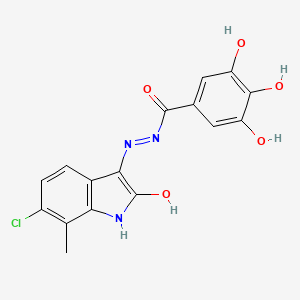
3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a complex organic compound that features a benzyl group substituted with an iodine atom, a dimethylated imidazole ring, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized using a cyclization reaction involving a dicarbonyl compound and an amine. For example, the reaction between glyoxal and ammonia can form the imidazole ring.
Nitro Group Introduction: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Attachment of 3-Iodobenzyl Group: The final step involves the coupling of the 3-iodobenzyl group to the imidazole ring. This can be achieved through a nucleophilic substitution reaction where the benzyl halide reacts with the imidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom on the benzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate: Similar structure but lacks the iodine atom.
3-iodobenzyl 1,2-dimethyl-1H-imidazole-5-carboxylate: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the iodine atom and the nitro group in 3-iodobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate makes it unique. The iodine atom can participate in halogen bonding, while the nitro group can undergo various redox reactions, providing a versatile platform for chemical modifications and applications.
Eigenschaften
IUPAC Name |
(3-iodophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSRIXFFLPDDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=CC(=CC=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,4-dichlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione](/img/structure/B6115603.png)
![1-(2,3-difluorobenzyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115607.png)
![4-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-2,6-piperazinedione](/img/structure/B6115614.png)
![1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6115618.png)
![4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B6115625.png)
![2-Ethyl-5-[6-(3-methylpiperidin-1-YL)pyridazin-3-YL]benzenesulfonamide](/img/structure/B6115646.png)
![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6115650.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6115658.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6115664.png)


![(3,4-difluorobenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6115688.png)
![2-(1-(1-isopropyl-4-piperidinyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6115689.png)

